molecular formula C13H14O4 B14551991 Acetic acid;3-methylnaphthalene-1,2-diol CAS No. 61978-17-4

Acetic acid;3-methylnaphthalene-1,2-diol

Cat. No.: B14551991
CAS No.: 61978-17-4
M. Wt: 234.25 g/mol
InChI Key: WZPQPVAUIGAAIX-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, metabolic intermediate, and precursor in chemical synthesis. It plays roles in microbial metabolism, energy homeostasis, and industrial processes such as hydrogenation to ethanol .

3-Methylnaphthalene-1,2-diol (C₁₁H₁₀O₂) is a naphthalene derivative with hydroxyl groups at positions 1 and 2 and a methyl group at position 2.

The combination "Acetic acid;3-methylnaphthalene-1,2-diol" may represent a mixture or co-formulation, though direct evidence is lacking. Below, we compare each component with structurally or functionally analogous compounds.

Properties

CAS No.

61978-17-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;3-methylnaphthalene-1,2-diol

InChI

InChI=1S/C11H10O2.C2H4O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12;1-2(3)4/h2-6,12-13H,1H3;1H3,(H,3,4)

InChI Key

WZPQPVAUIGAAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-methylnaphthalene-1,2-diol typically involves the hydroxylation of 3-methylnaphthalene followed by the introduction of the acetic acid group. One common method is the dihydroxylation of 3-methylnaphthalene using osmium tetroxide, which results in the formation of the diol. The subsequent introduction of the acetic acid group can be achieved through esterification or other suitable reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial methods may also include purification steps to ensure the compound’s quality and purity.

Types of Reactions:

    Oxidation: The diol group in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Acetic acid;3-methylnaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methylnaphthalene-1,2-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The acetic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Acetic Acid and Related Carboxylic Acids

Compound Structure Key Functions Industrial/Biological Relevance References
Acetic acid CH₃COOH Solvent, metabolic intermediate, hydrogenation substrate Used in kefir fermentation, hydrogenation to ethanol
Propionic acid CH₃CH₂COOH Microbial metabolite, precursor for odd-chain fatty acids Gut microbiota metabolism
Butyric acid CH₃(CH₂)₂COOH Energy source for colonic epithelium, anti-inflammatory Depleted by cyclophosphamide treatment
Formic acid HCOOH Hydrogen donor in aqueous phase reforming (APR) processes Enhances hydrogen production from xylitol

Key Observations :

  • Acetic acid is distinguished by its dual role in microbial metabolism (e.g., Lactobacillus spp. degradation ) and industrial catalysis (e.g., hydrogenation to ethanol over Ru-Sn/TiO₂ ).

3-Methylnaphthalene-1,2-Diol and Aromatic Diols

Compound Structure Key Functions Biological/Industrial Relevance References
3-Methylnaphthalene-1,2-diol Naphthalene with -OH (1,2), -CH₃ (3) Hypothesized roles in aromatic degradation, plant stress responses Analogous to cis-1,2-dihydronaphthalene-1,2-diol
Benzene-1,2-diol (Catechol) Benzene with -OH (1,2) Substrate for polyphenol oxidase (PPO), antioxidant Found in camel urine, microbial metabolism
4-Methylbenzene-1,2-diol Benzene with -OH (1,2), -CH₃ (4) Antioxidant, product of phenolic acid fermentation Newly produced in fermented Salvia miltiorrhiza
Dihydroxyphenylacetic acid Benzene with -OH (3,4), -CH₂COOH (2) Dopamine metabolite, PPO substrate Implicated in enzymatic browning mechanisms
3,4-Dibromo-5-(methylsulfonyl)benzene-1,2-diol Brominated benzene diol with -SO₂CH₃ Marine antioxidant Isolated from Rhodomela confervoides

Key Observations :

  • 3-Methylnaphthalene-1,2-diol shares structural similarity with cis-1,2-dihydronaphthalene-1,2-diol , which contributes to xylem responses in Betula platyphylla under mechanical stress .
  • Unlike catechol derivatives, naphthalene-based diols may exhibit enhanced lipophilicity, influencing their bioavailability and degradation pathways.

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